molecular formula C13H15N3O2S2 B11137077 4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11137077
M. Wt: 309.4 g/mol
InChI Key: QCJGWYKJAIBJHS-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the methylation of the amino group using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide exhibits unique properties due to the presence of the ethoxyphenyl and N-methyl groups. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O2S2/c1-3-18-9-6-4-8(5-7-9)16-11(14)10(12(17)15-2)20-13(16)19/h4-7H,3,14H2,1-2H3,(H,15,17)

InChI Key

QCJGWYKJAIBJHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC)N

Origin of Product

United States

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